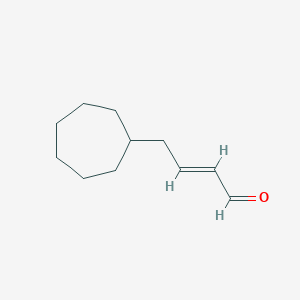

4-Cycloheptylbut-2-enal

Descripción

4-Cycloheptylbut-2-enal (CAS: Not listed in public databases; IUPAC name: 4-(cycloheptyl)but-2-enal) is an α,β-unsaturated aldehyde featuring a seven-membered cycloheptyl substituent. Its structure combines a conjugated enal system (C=C–CHO) with a bulky cycloheptyl group, rendering it a unique candidate for studying steric and electronic effects in organic reactions.

Synthesis typically involves aldol condensation or oxidation of corresponding alcohols, though specific protocols for 4-cycloheptylbut-2-enal remain undocumented in accessible literature. Its reactivity is expected to align with conjugated aldehydes, favoring nucleophilic additions (e.g., Michael additions) and cycloadditions.

Propiedades

Fórmula molecular |

C11H18O |

|---|---|

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

(E)-4-cycloheptylbut-2-enal |

InChI |

InChI=1S/C11H18O/c12-10-6-5-9-11-7-3-1-2-4-8-11/h5-6,10-11H,1-4,7-9H2/b6-5+ |

Clave InChI |

VQVVDQRXMYBHLO-AATRIKPKSA-N |

SMILES isomérico |

C1CCCC(CC1)C/C=C/C=O |

SMILES canónico |

C1CCCC(CC1)CC=CC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylbut-2-enal typically involves the following steps:

Formation of the Cycloheptyl Group: This can be achieved through the cyclization of heptane derivatives under specific conditions.

Introduction of the But-2-enal Moiety: This step involves the addition of an enal group to the cycloheptyl ring. Common methods include the use of aldehyde precursors and specific catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Cycloheptylbut-2-enal may involve large-scale cyclization reactions followed by the addition of the enal group. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

4-Cycloheptylbut-2-enal undergoes various chemical reactions, including:

Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents used.

Substitution: The cycloheptyl ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated cycloheptyl derivatives.

Aplicaciones Científicas De Investigación

4-Cycloheptylbut-2-enal has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and resins.

Mecanismo De Acción

The mechanism of action of 4-Cycloheptylbut-2-enal involves its interaction with specific molecular targets and pathways. The enal group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cycloheptyl ring provides structural stability and influences the compound’s overall reactivity and interaction with biological targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Cycloheptyl vs. Cyclohexyl Derivatives

The cycloheptyl group introduces distinct steric and electronic differences compared to its cyclohexyl counterpart. Cycloheptane’s larger ring size (7-membered vs. For example:

| Property | 4-Cycloheptylbut-2-enal (Hypothetical) | 4-Cyclohexylbut-2-enal (Hypothetical) |

|---|---|---|

| Molecular Weight (g/mol) | ~180.3 | ~166.3 |

| Boiling Point (°C) | ~250–270 (est.) | ~230–250 (est.) |

| Solubility in H₂O | Low | Low |

Cycloheptyl’s increased ring strain (vs. cyclohexane’s chair conformation) may also lower thermal stability, as observed in related cycloheptane-containing compounds .

Aldehyde vs. Ester/Ketone Functional Groups

Compared to the ester-containing analog (E)-methyl 4-cyclohexyl-4-oxobut-2-enoate (CAS 60112-28-9), 4-cycloheptylbut-2-enal’s aldehyde group confers higher electrophilicity. Key differences include:

- Reactivity : Aldehydes undergo nucleophilic additions more readily than esters or ketones. For instance, 4-cycloheptylbut-2-enal may participate in aldol reactions without requiring strong bases, unlike ester derivatives .

- Stability : The aldehyde group is more prone to oxidation than esters, necessitating stabilization (e.g., refrigeration or inert atmospheres) during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.